molecular formula C10H6ClNO2 B8436476 3-Chloro-4-phenyl-1H-pyrrole-2,5-dione

3-Chloro-4-phenyl-1H-pyrrole-2,5-dione

Cat. No. B8436476
M. Wt: 207.61 g/mol
InChI Key: KUKHGIHFGSRZCM-UHFFFAOYSA-N
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Patent
US07432288B2

Procedure details

To a suspension of 3-hydroxy-4-phenyl-1H-pyrrole-2,5-dione (25.0 g, 0.13 mol) in dichloromethane (600 mL) under nitrogen was added DMF (36 mL). The suspension was cooled to ice temperature and treated with oxalyl chloride (40.0 g, 0.32 mol). The reaction mixture was subsequently refluxed overnight. After cooling to room temperature silica gel was added and the reaction mixture evaporated to dryness and subjected to flash chromatography (hexane:EtOAc 80:20). Trituration with dichloromethane, filtration and drying gave 17.6 g (64%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 7.96-7.89 (m, 2H), 7.88-7.77 (bs, 1H), 7.55-7.45 (m, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3](=[O:14])[NH:4][C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C=O)C.C(Cl)(=O)C([Cl:23])=O>ClCCl>[Cl:23][C:2]1[C:3](=[O:14])[NH:4][C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C(NC(C1C1=CC=CC=C1)=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to ice temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated to dryness
FILTRATION
Type
FILTRATION
Details
Trituration with dichloromethane, filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(NC(C1C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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